Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₂₁ClN₄O₂ and a molecular weight of 264.14 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride typically involves the protection of amino groups using tert-butyl carbamate (Boc) groups. This process is crucial for the preparation of multifunctional targets in organic synthesis . The compound can be synthesized through the reaction of tert-butyl carbamate with piperazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of appropriate solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of stable complexes with target molecules . The Boc group plays a crucial role in protecting amino groups during these interactions, ensuring the stability and specificity of the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperazine derivative with similar protective groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar structural features and applications.
Uniqueness
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. Its ability to undergo various chemical reactions while maintaining the integrity of the Boc-protected amino groups makes it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride (CAS No. 153836-14-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on diverse research findings.
This compound has the molecular formula C10H20N4O2 and a molecular weight of 228.29 g/mol. The synthesis typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Synthetic Route
The general synthetic route is as follows:
- Reagents : Piperazine, tert-butyl chloroformate, triethylamine.
- Conditions : Anhydrous environment, moderate temperature.
- Yield Optimization : Scale-up methods in industrial settings use continuous flow systems to enhance efficiency and yield.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic activity and influencing various biochemical pathways .
Biological Activities
- Antimicrobial Activity : Although it has no intrinsic antibacterial properties (MIC > 250 μM), it can potentiate the effects of existing antibiotics by inhibiting efflux pumps in bacteria, thus enhancing the efficacy of drugs like chloramphenicol and tetracycline .
- Cytoprotective Effects : In studies involving neuroprotection, compounds similar to tert-butyl 4-carbamimidoylpiperazine have shown the ability to protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides, suggesting potential applications in Alzheimer's disease treatment .
- Enzyme Inhibition : It has been investigated for its ability to inhibit β-secretase and acetylcholinesterase, both critical enzymes in the pathogenesis of Alzheimer's disease. This dual inhibition may help reduce amyloid plaque formation and improve cognitive function .
Case Study: Neuroprotective Effects
In vitro studies demonstrated that this compound significantly improved cell viability in astrocytes exposed to Aβ 1-42. The compound reduced TNF-α production, indicating a potential anti-inflammatory effect that could be beneficial in neurodegenerative conditions .
Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXSTSQBARAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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